

# XX-650-23: A Preclinical Inquiry into CREB Inhibition in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XX-650-23 |           |
| Cat. No.:            | B15571550 | Get Quote |

An In-depth Technical Guide on the Core Preliminary Research Findings

This technical whitepaper provides a comprehensive overview of the preliminary research findings for **XX-650-23**, a small-molecule inhibitor targeting the CREB-CBP interaction. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the molecule's mechanism of action, preclinical efficacy, and safety profile, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.

### Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key challenge in AML treatment is overcoming resistance to therapy and preventing relapse.[2] The transcription factor CREB (cAMP Response Element Binding Protein) is overexpressed in a majority of AML patients and is correlated with a poorer prognosis, making it a promising therapeutic target.[1][2][3] XX-650-23, chemically known as N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide, is a preclinical small-molecule inhibitor designed to disrupt the critical interaction between CREB and its coactivator, CREB Binding Protein (CBP). By preventing this interaction, XX-650-23 effectively inhibits CREB-mediated gene transcription, which is crucial for the proliferation and survival of leukemia cells. This document synthesizes the available preclinical data to elucidate the therapeutic potential and underlying mechanisms of XX-650-23 in the context of AML.



## **Mechanism of Action**

The oncogenic role of CREB in AML is linked to its ability to drive the transcription of genes essential for cell survival and proliferation. For its full transcriptional activity, CREB must be phosphorylated (pCREB) and subsequently recruit the histone acetyltransferase CBP. This pCREB-CBP complex initiates the transcription of target genes, including key anti-apoptotic proteins like BCL-2 and MCL-1.

**XX-650-23** acts as a competitive inhibitor, specifically targeting the KIX domain on CBP, which is the binding site for pCREB. By occupying this domain, **XX-650-23** physically obstructs the recruitment of CBP by pCREB, leading to the suppression of the CREB-driven transcriptional program. This targeted disruption results in the downregulation of survival genes, ultimately inducing cell cycle arrest and apoptosis in CREB-dependent cancer cells.





#### Mechanism of Action of XX-650-23



#### Click to download full resolution via product page

Caption: **XX-650-23** competitively binds to the CBP KIX domain, blocking pCREB interaction and halting transcription.

# **Preclinical Efficacy**



The anti-leukemic activity of **XX-650-23** has been evaluated through extensive in vitro and in vivo studies, demonstrating its potency against AML cells while sparing normal cells.

**XX-650-23** has demonstrated significant dose-dependent cytotoxicity against a panel of human AML cell lines. The half-maximal inhibitory concentration ( $IC_{50}$ ) values highlight its effectiveness in the submicromolar to low micromolar range. Furthermore, the sensitivity of AML cells to the compound directly correlates with their CREB expression levels, with higher CREB expression predicting greater sensitivity. Studies have also shown that **XX-650-23** acts synergistically with standard AML chemotherapies, such as cytarabine and daunorubicin, suggesting potential for combination therapies.

Table 1: In Vitro Cytotoxicity of XX-650-23 in AML Cell Lines

| Cell Line | IC <sub>50</sub> (48 hours) | IC <sub>50</sub> (72 hours) | Reference(s) |
|-----------|-----------------------------|-----------------------------|--------------|
| HL-60     | 870 nM                      | ~700 nM - 2 μM              |              |
| KG-1      | 910 nM                      | ~700 nM - 2 μM              |              |
| MOLM-13   | 2.0 μΜ                      | Not Reported                |              |

 $| MV-4-11 | 2.3 \mu M | \sim 700 nM - 2 \mu M | |$ 

The primary outcomes of **XX-650-23** treatment in vitro are the induction of apoptosis and cell cycle arrest. Treatment of HL-60 cells with 2  $\mu$ M **XX-650-23** for 72 hours resulted in over 95% of cells entering early or late-stage apoptosis. This process is mediated by the intrinsic apoptotic pathway, marked by the activation of Caspase-9 and Caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.

The therapeutic potential of **XX-650-23** was further validated in mouse xenograft models using both human AML cell lines and patient-derived cells. In these models, treatment with **XX-650-23** led to a significant reduction in leukemia progression and a notable extension in the median survival of the mice compared to vehicle-treated controls.

Table 2: In Vivo Efficacy of XX-650-23 in AML Xenograft Models



| Mouse<br>Model | Cell Line | Treatment<br>Arm       | Median<br>Survival | Mean<br>Survival | Reference(s |
|----------------|-----------|------------------------|--------------------|------------------|-------------|
| NSG            | MV-4-11   | DMSO<br>(Control)      | 20 days            | 20.9 days        |             |
| NSG            | MV-4-11   | XX-650-23<br>(Delayed) | 24 days            | 26.4 days        |             |

| NSG | MV-4-11 | XX-650-23 (Early) | Not Reported | 31.2 days | |

NSG: NOD-SCID IL-2Rgamma null mice.

Treatment of engrafted mice with 2.3 mg/kg of **XX-650-23** effectively reduced the expression of validated CREB target genes in GFP-positive bone marrow cells, confirming the on-target activity of the compound in a living system.

# Safety and Selectivity

A critical aspect of a viable therapeutic agent is its selectivity for cancer cells over healthy cells. Preliminary research indicates that **XX-650-23** possesses a favorable safety profile.

Table 3: Preclinical Safety and Toxicity Data for XX-650-23

| System/Assay                               | Concentration/Dos<br>e              | Observation                                                                           | Reference(s) |
|--------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------|--------------|
| Normal Human<br>Bone Marrow<br>Progenitors | 10 μM (in vitro)                    | No effect on colony formation.                                                        |              |
| NSG Mice (Toxicity<br>Study)               | 10-20 mg/kg/day for<br>28 days (IP) | No weight loss or<br>hematologic, renal,<br>hepatic, or cardiac<br>toxicity observed. |              |

| Off-Target Effects (RNA-Seq) | 5  $\mu$ M (in vitro) | No significant change in expression of target genes for other CBP-binding transcription factors (e.g., RelA, Myb, Foxo1). | |



These findings suggest that **XX-650-23** has a wide therapeutic window, showing little toxicity to normal hematopoietic cells and no observable adverse effects in mice at therapeutic doses. RNA-sequencing analysis further confirmed its specificity, as it did not significantly alter the gene expression profiles of other transcription factors that bind to CBP's KIX domain, such as Myb.

# **Key Experimental Protocols**

The findings presented in this paper are based on a range of standard and advanced molecular biology techniques. Detailed methodologies for the key experiments are outlined below.



## In Vitro Analysis In Vivo Analysis AML Cell Lines **NSG Mice** (e.g., KG-1, HL-60) Treat with XX-650-23 **Engraft** with (Dose-Response) **Human AML Cells** Cell Viability Assay **Protein Analysis** Administer XX-650-23 (MTT / Trypan Blue) (Western Blot) or Vehicle (IP) **Apoptosis Assay** Gene Expression **Monitor Tumor Growth** (Annexin V Staining) (qRT-PCR / RNA-Seq) & Survival **Harvest Tissues** (Bone Marrow, Organs) Analyze Gene Expression & Histology

#### General Experimental Workflow for XX-650-23 Evaluation

Click to download full resolution via product page

Caption: Workflow for evaluating **XX-650-23**, from in vitro cell-based assays to in vivo xenograft models.

5.1 Cell Viability (MTT) Assay AML cells were seeded in 96-well plates and treated with a range of **XX-650-23** concentrations (e.g., 100 pM to 10  $\mu$ M) or DMSO as a vehicle control for 48 to 72 hours. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan by

## Foundational & Exploratory





metabolically active cells. The formazan crystals were then dissolved, and the absorbance was measured using a microplate reader.  $IC_{50}$  values were calculated from the resulting doseresponse curves.

5.2 Apoptosis Assay (Annexin V Staining) Apoptosis was quantified using flow cytometry after staining cells with Annexin V and a viability dye like DAPI or Propidium Iodide. AML cells were treated with **XX-650-23** (e.g.,  $2 \mu M$ ) or vehicle for specified time points (e.g., 24, 48, 72 hours). After treatment, cells were harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and the viability dye were added, and samples were analyzed on a flow cytometer. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations was determined.

5.3 Western Blotting To assess changes in protein expression, AML cells were treated with **XX-650-23** or DMSO. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, Caspase-3,  $\beta$ -actin). After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5.4 In Vivo Xenograft Studies NOD-SCID IL-2Rgamma null (NSG) mice were irradiated and subsequently injected intravenously or subcutaneously with human AML cells (e.g., 2x10<sup>6</sup> HL-60 cells). Once tumors were established or after a brief engraftment period, mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal (IP) injections of **XX-650-23** (e.g., 2.3 mg/kg to 17.5 mg/kg), while the control group received vehicle (DMSO). Mice were monitored daily for signs of toxicity and tumor burden. Survival was tracked, and at the end of the study, tissues were harvested for histological analysis or molecular assays.

## **Conclusion and Future Directions**

The preliminary research on **XX-650-23** establishes it as a specific and effective preclinical inhibitor of the CREB-CBP interaction. It demonstrates potent anti-leukemic activity in vitro and in vivo, selectively inducing apoptosis in AML cells while exhibiting minimal toxicity towards normal cells. The mechanism of action is well-defined, involving the direct disruption of CREB-mediated transcription of key survival genes.



However, XX-650-23 is considered a "tool compound" and is not suitable for clinical development due to suboptimal pharmacokinetic properties, including limited potency, solubility, and a short half-life. Despite this, the "proof-of-principle" provided by XX-650-23 has been invaluable. The success of this molecule in validating the CREB-CBP interaction as a therapeutic target for AML prompted a search for existing drugs with similar structures and more favorable clinical profiles. This effort led to the identification of niclosamide, an FDA-approved anthelminthic drug, which also inhibits CREB-dependent signaling and is now being investigated in a Phase I clinical trial for relapsed/refractory AML in children and young adults (NCT05188170). The research on XX-650-23, therefore, serves as a foundational case study in the successful preclinical validation of a novel therapeutic target for AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. alexslemonade.org [alexslemonade.org]
- To cite this document: BenchChem. [XX-650-23: A Preclinical Inquiry into CREB Inhibition in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571550#xx-650-23-preliminary-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com